This compound is classified as a brominated quinazoline derivative. Quinazolines are bicyclic compounds containing a benzene ring fused to a pyrimidine ring, and they are often studied for their pharmacological properties. The introduction of halogens like bromine and functional groups such as trifluoromethyl can significantly influence the chemical behavior and biological activity of these compounds.
The synthesis of 2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline typically involves the bromination of a tetrahydroquinazoline derivative. One common method includes:
The process may involve monitoring the reaction progress using techniques such as thin-layer chromatography to ensure the complete conversion of starting materials to products .
The molecular structure of 2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline can be described as follows:
2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline undergoes several important chemical reactions:
The mechanism of action for 2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline is primarily related to its ability to interact with specific biological targets:
The physical and chemical properties of 2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline include:
2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline has several applications in scientific research:
2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline (C₉H₈BrF₃N₂) [1] [2] serves as a versatile scaffold for dual-target inhibitor design due to its structurally hybridizable features. The trifluoromethyl group acts as a hydrogen-bond acceptor and imparts electron-withdrawing properties, while the bromine atom provides a synthetic handle for pharmacophore fusion. Modern computational approaches like AIxFuse leverage reinforcement learning (RL) and active learning (AL) to optimize pharmacophore combinations against structurally constrained protein pockets (e.g., kinases or nuclear receptors). This method uses two self-play Monte Carlo Tree Search (MCTS) agents to iteratively refine fusion patterns based on docking scores and physicochemical feedback [3] [6]. For this quinazoline, AIxfuse could fuse its core with complementary fragments to simultaneously address targets like RORγt and DHODH, achieving a >5× higher success rate in generating viable dual-target candidates compared to traditional methods [6].
Table 1: Key Pharmacophoric Elements of the Quinazoline Scaffold
Chemical Feature | Role in Dual-Target Design |
---|---|
Trifluoromethyl group (-CF₃) | Enhances binding affinity via hydrophobic contacts and electrostatic interactions |
Bromine substituent | Enables fragment fusion via cross-coupling (e.g., Suzuki, Buchwald-Hartwig) |
Saturated pyrimidine ring | Improves conformational flexibility for binding pocket adaptation |
Basic nitrogen atoms | Facilitates hydrogen bonding with catalytic residues in enzyme active sites |
The quinazoline core exemplifies a "privileged fragment" suitable for high-throughput biophysical screening. Its molecular weight (285.1 g/mol) and complexity align with fragment-based design principles, where low-MW compounds (<300 Da) with high ligand efficiency are prioritized [4] [7]. In screening workflows, this scaffold can be evaluated against targets like kinases or dehydrogenases using:
The bromine atom enables rapid elaboration via combinatorial chemistry. For instance, merging this fragment with a pyridyl-containing hit through Pd-mediated coupling could yield bifunctional inhibitors with sub-μM potency [4] [7]. Notably, the saturated ring system reduces planarity, enhancing solubility and reducing off-target effects compared to aromatic quinazolines [8].
Table 2: Fragment Screening Parameters for the Quinazoline Core
Screening Method | Throughput | Protein Consumption | Detection Limit | Application to Quinazoline |
---|---|---|---|---|
X-ray crystallography | Low | High (mg) | ~1 mM | Binding mode determination in ATP sites |
SPR | Medium | Medium (μg) | ~100 μM | Affinity screening against multiple targets |
NMR (SAR by NMR) | Low | High (mg) | ~10 μM | Identification of synergistic fragments for elaboration |
Systematic SAR studies reveal critical structure-activity trends for this scaffold:
Optimization typically involves introducing small hydrophobic groups at C2 or alkyl chains on ring nitrogens to fine-tune steric complementarity. The bromine serves as a vector for introducing bioisosteres like pyridyl or triazole rings to address resistance mutations [6] [9].
Tetrahydroquinazolines are established privileged scaffolds in kinase and receptor inhibitor design. Their versatility stems from:
In bifunctional inhibitors, the scaffold acts as a central core with linked pharmacophores targeting distinct sites. For example, conjugating a JAK2-inhibiting pharmacophore to the C2 position via flexible linkers yields dual JAK2/DHODH inhibitors with synergistic immunomodulatory effects [3] [6]. Computational profiling predicts this quinazoline binds >50 human kinases with ΔG < −7.0 kcal/mol, underscoring its polypharmacological utility [9].
The C2-bromine in this quinazoline is pivotal for tethering secondary pharmacophores. Key linker design principles include:
Table 3: Linker Strategies for Bifunctional Quinazoline Inhibitors
Linker Type | Length (Atoms) | Advantages | Target Applications |
---|---|---|---|
Alkyl diamine | 4–8 | Flexibility, protonation at physiological pH | Kinases, ion channels |
PEG-based | 8–12 | Solubility enhancement, metabolic stability | Receptors, enzymes |
Aromatic (e.g., phenyl) | 6–10 | Rigidity, π-stacking with pocket residues | Nuclear receptors, protein-protein interfaces |
Triazole | 5 | Click chemistry compatibility, stability | Dehydrogenases, polymerases |
Table 4: Compound Data for 2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline
Property | Value | Source |
---|---|---|
Systematic Name | 2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline | [1] |
CAS | Not specified | [1] |
Molecular Formula | C₉H₈BrF₃N₂ | [2] |
PubChem CID | 26596780 | [2] |
Related Compound | 4-Trifluoromethyl-5,6,7,8-tetrahydro-quinazoline-2-thiol | [10] |
Availability Status | Discontinued (as of 2024) | [10] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1